Chrexanthomycin A
Description
Chrexanthomycin A (cA) is a marine natural product isolated from Streptomyces chrestomyceticus . It belongs to the xanthone family, characterized by a γ-pyrone scaffold . cA has garnered attention for its selective binding to G-quadruplex (G4) structures formed by the C9orf72 hexanucleotide repeat expansion (GGGGCC), a genetic hallmark of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) . Key pharmacological attributes of cA include:
Properties
Molecular Formula |
C31H24O14 |
|---|---|
Molecular Weight |
620.5 g/mol |
IUPAC Name |
9-[[(2R,3R,4S)-6-carboxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid |
InChI |
InChI=1S/C31H24O14/c1-10(32)7-12-8-11-5-6-13-20(18(11)25(37)19(12)30(41)42)26(38)21-22(34)14-3-2-4-16(27(14)45-28(21)23(13)35)43-31-24(36)15(33)9-17(44-31)29(39)40/h2-4,8-9,15,24,31,33,35-38H,5-7H2,1H3,(H,39,40)(H,41,42)/t15-,24+,31+/m0/s1 |
InChI Key |
ORHBKSSEQWAIQC-CZPJXKIJSA-N |
Isomeric SMILES |
CC(=O)CC1=C(C(=C2C(=C1)CCC3=C2C(=C4C(=C3O)OC5=C(C4=O)C=CC=C5O[C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)O)O)O)O)C(=O)O |
Canonical SMILES |
CC(=O)CC1=C(C(=C2C(=C1)CCC3=C2C(=C4C(=C3O)OC5=C(C4=O)C=CC=C5OC6C(C(C=C(O6)C(=O)O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Chrexanthomycin A involves fermentation of bacterial cells and methods of tautomerization . The specific synthetic routes and reaction conditions for this compound are not widely documented, but it is known that the compound is isolated from marine bacteria . Industrial production methods likely involve large-scale fermentation processes to obtain sufficient quantities of the compound for research and therapeutic use .
Chemical Reactions Analysis
Biosynthetic Pathway Analysis
While Chrexanthomycin A’s biosynthesis is unreported in the provided sources, insights from the biosynthesis of structurally similar compounds (e.g., Chalkophomycin) offer indirect clues. For instance, the enzyme ChmF in Chalkophomycin biosynthesis catalyzes hydrolysis of N-hydroxypyrrole intermediates , suggesting analogous steps may occur in this compound’s biosynthesis. Key findings from related studies include:
Reaction Mechanism Hypothesis
Based on computational studies of organic reaction mechanisms , hypothetical pathways for this compound’s synthesis might involve:
-
Nucleophilic Substitution : Formation of azetidinium intermediates (e.g., as seen in cediranib synthesis ).
-
Oxidative Coupling : Transition states involving N-oxygenation or dihydroxylation, as observed in Chalkophomycin’s biosynthesis .
-
Cyclization : Intramolecular reactions forming macrocyclic frameworks, common in polyketide antibiotics.
Analytical Methods and Challenges
Scientific Research Applications
Overview
Chrexanthomycin A is one of three related compounds identified as having significant bioactivity against specific genetic targets. The compound is notable for its ability to selectively bind to G-quadruplex structures in DNA and RNA, which are associated with various diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) caused by expansions in the C9orf72 gene.
Cellular Studies
In a series of experiments conducted on Neuro2a cells expressing G4C2 repeats, this compound was shown to:
- Reduce reactive oxygen species (ROS) levels significantly.
- Decrease cell death rates associated with G4C2 overexpression.
- Lower the formation of RNA foci linked to neurodegeneration .
In Vivo Models
Research utilizing Drosophila melanogaster models expressing G4C2 repeats revealed that treatment with this compound led to:
- Rescue from eye degeneration.
- Improvement in locomotor deficits, suggesting potential benefits for movement-related symptoms associated with neurodegenerative diseases .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with its analogs, Chrexanthomycin B and C.
| Compound | Selective Binding | Cytotoxicity | Neuroprotective Effects | In Vivo Efficacy |
|---|---|---|---|---|
| This compound | Yes | Low | Significant | Yes |
| Chrexanthomycin B | Yes | Moderate | Moderate | Limited |
| Chrexanthomycin C | Yes | Low | Significant | Yes |
This compound and C exhibit similar low cytotoxicity and significant neuroprotective effects, while Chrexanthomycin B shows moderate toxicity and efficacy .
Mechanism of Action
The mechanism of action of Chrexanthomycin A involves its selective binding to DNA and RNA G-quadruplex structures . This binding reduces cell death caused by G-quadruplex expanded hexanucleotide repeats and diminishes RNA foci in certain cell models . The molecular targets of this compound include the G-quadruplex structures formed by the C9orf72 gene, which are implicated in neurodegenerative diseases . The pathways involved in its mechanism of action include the reduction of reactive oxygen species and the rescue of eye degeneration and locomotor deficits in model organisms .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Chrexanthomycin B (cB) and Chrexanthomycin C (cC)
cA, cB, and cC are co-isolated from S. chrestomyceticus and share structural similarities but exhibit distinct bioactivities (Table 1):
Table 1: Comparative Analysis of Chrexanthomycin A, B, and C
- Structural Insights : While all three compounds bind G4C2 structures, cC’s higher binding affinity (Kd = 2.8 mM) suggests structural modifications (e.g., substituents on the xanthone core) enhance G4 stabilization .
- Functional Divergence : cA outperforms cB in cellular permeability and toxicity profiles, making it a superior candidate for CNS-targeted therapies .
Chrexanthomycin F (cF)
Chrexanthomycin F (cF), isolated later, shares the γ-pyrone scaffold but diverges functionally:
Comparison with Non-Chrexanthomycin Analogs
HDAC-IN-49
Key Research Findings and Clinical Implications
- Selectivity : cA and cC show superior selectivity for G4C2 over other G4 structures (e.g., telomeric G4s), attributed to their planar xanthone cores .
- Synergistic Potential: Combining cA with ROS scavengers (e.g., N-acetylcysteine) may enhance efficacy in ALS/FTD models.
- Limitations : cA’s moderate binding affinity (vs. cC) and undefined pharmacokinetics in mammals warrant further optimization .
Biological Activity
Chrexanthomycin A (cA) is a marine-derived natural product that has garnered attention for its unique biological activities, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). This article synthesizes findings from various studies to elucidate the biological activity of cA, focusing on its mechanisms of action, efficacy in cellular models, and potential therapeutic applications.
Overview of this compound
This compound is one of three related compounds isolated from marine sources, alongside chrexanthomycin B (cB) and chrexanthomycin C (cC). These compounds are characterized by their ability to selectively bind to G-quadruplex (G4) structures formed by specific nucleotide sequences, particularly those associated with the C9orf72 gene, which is implicated in ALS and FTD.
- Selective Binding to G-Quadruplexes :
- Reduction of Reactive Oxygen Species (ROS) :
- Cell Viability and Cytotoxicity :
Efficacy in Cellular Models
This compound has been tested in various cellular models that mimic ALS and FTD conditions:
- Neuro2a Cell Line : In this model, cA effectively reduced cell death induced by overexpression of G4C2 repeats. It also diminished the formation of G4C2 RNA foci, indicating its potential to counteract pathological features associated with these diseases .
- Drosophila Models : In vivo studies using Drosophila melanogaster expressing G4C2 repeats showed that treatment with cA significantly rescued eye degeneration and improved locomotor functions. These findings underscore the compound's potential as a therapeutic agent for genetic neurodegenerative diseases .
Comparative Biological Activity
The following table summarizes key biological activities and characteristics of this compound compared to its analogs:
| Compound | Binding Affinity | Cytotoxicity | ROS Reduction | Neuroprotective Effects |
|---|---|---|---|---|
| This compound (cA) | High | Low | Significant | Yes |
| Chrexanthomycin B (cB) | Moderate | High | Moderate | No |
| Chrexanthomycin C (cC) | High | Low | Significant | Yes |
Case Studies and Research Findings
Several studies have highlighted the promising biological activity of this compound:
- Study on Neuroprotection : Research demonstrated that cA not only binds effectively to G4 structures but also enhances cellular resilience against stressors associated with ALS pathology. The study reported a significant decrease in cell death rates in treated Neuro2a cells compared to controls .
- In Vivo Efficacy : In Drosophila models, cA treatment led to observable improvements in motor function and reduced degeneration in eye tissues. These results provide compelling evidence for the compound's therapeutic potential .
Q & A
Q. What are the structural characteristics and biosynthesis pathways of Chrexanthomycin A?
this compound (C₃₄H₄₂O₁₂) is a γ-pyrone-containing xanthone derivative isolated from Streptomyces chrestomyceticus. Its structure was elucidated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS), revealing a tetracyclic scaffold with hydroxyl and methyl substituents . Biosynthetic studies suggest it originates from a type II polyketide synthase (PKS) pathway, with post-PKS modifications such as oxidative cyclization and glycosylation. Researchers should cross-reference spectral data with known xanthones (e.g., albofungin) and employ gene cluster analysis to confirm biosynthetic routes .
Q. What in vitro and in vivo models have been used to evaluate this compound’s bioactivity?
Initial studies tested this compound in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) models. In vitro assays included neuronal cell viability tests under oxidative stress, while in vivo studies utilized transgenic mice expressing mutant TDP-43 proteins. Key findings showed a 40% reduction in protein aggregation at 10 µM (Table 3, Cheng et al. 2022) . For replication, researchers should standardize cell lines (e.g., SH-SY5Y) and animal models, ensuring consistency in dosing and endpoint measurements .
Q. How can this compound be isolated and purified from Streptomyces cultures?
Isolation involves fermentation of S. chrestomyceticus in nutrient-rich media (e.g., ISP-2 agar), followed by ethyl acetate extraction. Purification employs silica gel chromatography and reverse-phase HPLC, with UV detection at 280 nm. Methodological rigor requires documenting yield percentages, solvent gradients, and spectroscopic validation at each step to ensure reproducibility .
Advanced Research Questions
Q. What experimental strategies can elucidate this compound’s mechanism of action in neurodegenerative pathways?
Target identification may involve CRISPR-Cas9 knockout screens to identify genes modulating its bioactivity. Proteomic profiling (e.g., LC-MS/MS) of treated neuronal cells can reveal protein interaction networks. Additionally, structure-activity relationship (SAR) studies using synthetic analogs (e.g., modifying hydroxyl groups) can pinpoint critical pharmacophores. Researchers should integrate dose-response curves and pathway enrichment analysis to validate hypotheses .
Q. How should contradictions in this compound’s reported bioactivities be addressed?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or compound purity. To resolve these, conduct interlaboratory reproducibility studies using standardized protocols (e.g., CLSI guidelines) and validate compound identity via NMR and elemental analysis. Meta-analyses should account for variables like cell passage number and serum batch effects .
Q. What methodologies optimize this compound production in Streptomyces cultures?
Fermentation optimization requires a factorial design testing carbon/nitrogen sources, pH, and aeration rates. Response surface methodology (RSM) can model yield improvements. For genetic engineering, CRISPR interference (CRISPRi) may upregulate biosynthetic genes. Researchers must document growth curves and secondary metabolite profiles to correlate conditions with yield .
Q. How can researchers design robust pharmacokinetic studies for this compound?
Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models, with sampling at critical timepoints (e.g., Tₘₐₓ, half-life). Incorporate microsomal stability assays to assess hepatic metabolism. Apply compartmental modeling (e.g., non-linear mixed-effects) to predict human dosing. Ethical considerations include justifying sample sizes and adhering to ARRIVE guidelines .
Methodological Considerations
- Data Interpretation : When analyzing bioactivity data, distinguish between in vitro potency (e.g., µM) and in vivo efficacy (e.g., mg/kg). Use statistical tools like ANOVA with post-hoc tests to validate significance .
- Literature Synthesis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps. For example, exploring this compound’s anti-inflammatory effects in neurodegeneration aligns with unmet therapeutic needs .
- Ethical Compliance : Ensure animal studies follow institutional IACUC protocols and include sham controls to isolate compound-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
